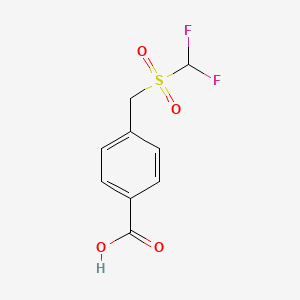

4-(Difluoromethanesulfonylmethyl)benzoic acid

Description

Contextualizing Substituted Benzoic Acids in Organic Chemistry Research

Substituted benzoic acids are a well-established and fundamentally important class of compounds in organic chemistry. The benzoic acid scaffold, a simple aromatic carboxylic acid, provides a robust platform for systematic modification. The acidity and reactivity of the carboxylic acid group, as well as the electronic properties of the benzene (B151609) ring, can be finely tuned by the introduction of various substituents at different positions on the ring. This ability to modulate molecular properties has made substituted benzoic acids invaluable in a wide range of applications, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials. In medicinal chemistry, for instance, the benzoic acid moiety is a common feature in many drugs, where it can participate in crucial binding interactions with biological targets.

Significance of Fluorinated and Sulfonyl-Containing Organic Compounds

The incorporation of fluorine and sulfonyl groups into organic molecules has become a powerful strategy in modern drug discovery and materials science. Fluorine, being the most electronegative element, can profoundly alter the physicochemical properties of a molecule. The introduction of fluorine or fluorine-containing groups, such as the difluoromethyl group (CHF2), can enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups. These effects are highly sought after in the design of new therapeutic agents with improved pharmacokinetic profiles. nih.gov

Similarly, the sulfonyl group (-SO2-) is a key functional group in a multitude of pharmaceuticals, including antibiotics and diuretics. Its strong electron-withdrawing nature, ability to participate in hydrogen bonding, and metabolic stability make it a valuable component in molecular design. nih.gov Furthermore, the sulfonyl group is often considered a bioisostere of other functional groups, meaning it can replace them to improve a molecule's properties while retaining its desired biological activity. researchgate.netnih.govnih.gov The combination of fluorine and a sulfonyl group, as seen in the difluoromethanesulfonyl moiety, therefore represents a compelling structural motif for the development of novel bioactive compounds.

Rationale for Investigating 4-(Difluoromethanesulfonylmethyl)benzoic Acid

The specific structure of this compound suggests a deliberate molecular design aimed at combining the advantageous properties of its constituent parts. The benzoic acid core provides a well-understood scaffold with a carboxylic acid group capable of engaging in ionic interactions and hydrogen bonding, which are often crucial for binding to biological targets.

The placement of the difluoromethanesulfonylmethyl group at the para-position of the benzoic acid ring is significant. This substituent is expected to be strongly electron-withdrawing, which will increase the acidity of the carboxylic acid. The difluoromethyl group within this substituent is a notable feature; it can serve as a lipophilic hydrogen bond donor and is more metabolically stable than a non-fluorinated methyl or methoxy (B1213986) group. researchgate.net The sulfonyl group itself is a stable and polar moiety that can participate in hydrogen bonding. The methylene (B1212753) linker (-CH2-) separating the sulfonyl group from the benzene ring provides conformational flexibility.

Therefore, the investigation of this compound is likely driven by the hypothesis that this unique combination of functional groups will result in a molecule with desirable properties for applications in medicinal chemistry or materials science. Researchers may be exploring its potential as a novel therapeutic agent, a building block for more complex molecules, or a probe to study biological systems.

Overview of Research Paradigms and Methodological Approaches

The investigation of a novel compound like this compound typically follows established research paradigms. The initial focus is on its chemical synthesis. A plausible synthetic route would involve the preparation of a toluene (B28343) derivative bearing the difluoromethanesulfonylmethyl group at the 4-position, followed by the oxidation of the methyl group to a carboxylic acid. Various oxidation methods for converting substituted toluenes to benzoic acids are well-documented in the chemical literature. organic-chemistry.orgresearchgate.netepa.gov

Once synthesized, the compound would undergo thorough characterization using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its structure and purity. Following this, its physicochemical properties, such as its acidity (pKa), solubility, and lipophilicity (logP), would be determined.

In the context of drug discovery, the compound would then be subjected to a variety of biological assays to assess its activity against specific targets, such as enzymes or receptors. Structure-activity relationship (SAR) studies might be conducted, where analogs of the compound are synthesized and tested to understand how structural modifications affect its biological activity. Computational modeling and molecular docking studies could also be employed to predict and rationalize its interactions with biological macromolecules. While specific research findings for this compound are not widely published, this methodological approach represents the standard pathway for elucidating the scientific value of such a novel chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethylsulfonylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O4S/c10-9(11)16(14,15)5-6-1-3-7(4-2-6)8(12)13/h1-4,9H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOQZTRSAIFSCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 4 Difluoromethanesulfonylmethyl Benzoic Acid

Strategies for Introducing the Benzoic Acid Moiety

One of the most direct and industrially scalable methods is the oxidation of a toluene (B28343) derivative . Starting from p-toluic acid or its ester, the benzylic methyl group can be functionalized to introduce the desired side chain. The carboxylic acid group of p-toluic acid provides a convenient handle for the subsequent synthetic transformations.

Alternatively, the benzoic acid can be formed from a nitrile precursor . A 4-cyanobenzyl derivative can be subjected to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This method is particularly useful when the nitrile group is more readily accessible or compatible with preceding reaction steps.

A third approach involves the use of an organometallic reagent , such as a Grignard reagent. A 4-halobenzyl derivative can be converted to its corresponding Grignard reagent, which is then carboxylated by reaction with carbon dioxide, followed by an acidic workup to furnish the benzoic acid.

Approaches for the Formation of the Difluoromethanesulfonylmethyl Group

The construction of the difluoromethanesulfonylmethyl (-CH₂SO₂CF₂H) group is a key challenge in the synthesis of the target molecule. This process can be dissected into the formation of the difluoromethylene linkage and the subsequent sulfonylation.

Methods for Difluoromethylene Linkage Formation

A robust and increasingly popular method for introducing the difluoromethyl group involves the use of sodium difluoromethanesulfinate (CF₂HSO₂Na) . This reagent can act as a nucleophile, allowing for the direct introduction of the SO₂CF₂H moiety.

Another strategy involves the radical difluoromethylation of a suitable precursor. This can be achieved using various difluoromethylating agents that generate a difluoromethyl radical, which can then be trapped by a carbon-centered radical or an unsaturated system.

Sulfonylation Pathways and Precursors

A direct and efficient pathway to form the sulfone linkage is through the nucleophilic substitution reaction between a benzyl halide and a difluoromethanesulfinate salt. This approach forms the crucial C-S bond and installs the entire difluoromethanesulfonyl group in a single step.

An alternative, though more complex, route involves a multi-step sequence starting from a benzyl mercaptan. The mercaptan can be reacted with a difluoromethylating agent to form a benzyl difluoromethyl sulfide, which is subsequently oxidized to the corresponding sulfone.

Orthogonal Functional Group Protection and Deprotection Strategies

In a multi-step synthesis of a molecule with multiple reactive functional groups like 4-(Difluoromethanesulfonylmethyl)benzoic acid, an orthogonal protection strategy is essential. biosynth.com This involves using protecting groups for the carboxylic acid and any other sensitive functionalities that can be removed under different conditions, allowing for selective reactions at specific sites. biosynth.combiosynth.com

For the carboxylic acid group, common protecting groups include esters such as methyl or ethyl esters, which are stable under many reaction conditions and can be readily cleaved by hydrolysis with acid or base. Benzyl esters offer the advantage of being removable by hydrogenolysis, a mild condition that is often compatible with other functional groups.

If the synthetic route involves intermediates with other reactive groups, these would also require protection. The choice of protecting groups must be carefully considered to ensure their stability during the introduction of the difluoromethanesulfonylmethyl group and their selective removal at the appropriate stage of the synthesis. rsc.orgchinesechemsoc.org

Table 1: Common Orthogonal Protecting Groups for Carboxylic Acids

| Protecting Group | Protection Condition | Deprotection Condition |

| Methyl/Ethyl Ester | Fischer esterification (acid catalyst, alcohol) | Acid or base hydrolysis |

| Benzyl Ester | Reaction with benzyl alcohol (acid catalyst) | Hydrogenolysis (e.g., H₂, Pd/C) |

| tert-Butyl Ester | Reaction with isobutylene (acid catalyst) | Acidolysis (e.g., trifluoroacetic acid) |

Catalytic Systems and Conditions for Selective Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high selectivity and efficiency. In the context of synthesizing this compound, several catalytic systems can be envisioned.

For the initial functionalization of the toluene precursor, radical bromination of the benzylic position is a common method. This reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. ysu.edu

The key C-S bond-forming reaction, the nucleophilic substitution of a benzyl halide with sodium difluoromethanesulfinate, is generally a non-catalytic process driven by the nucleophilicity of the sulfinate. However, the use of a phase-transfer catalyst could be beneficial in biphasic reaction systems to enhance the reaction rate.

Comparative Analysis of Synthetic Efficiencies and Sustainability Metrics

Atom economy , a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. A higher atom economy indicates a more efficient and less wasteful process.

Process Mass Intensity (PMI) is another key metric that considers the total mass of all materials (reactants, reagents, solvents, workup chemicals) used to produce a certain mass of the final product. A lower PMI signifies a more sustainable and environmentally friendly process. google.com

E-Factor (Environmental Factor) quantifies the amount of waste generated per unit of product. A lower E-factor is desirable.

Considering these metrics, a synthetic route starting from p-toluic acid, proceeding through benzylic bromination, and culminating in the nucleophilic substitution with sodium difluoromethanesulfinate appears to be a highly efficient and potentially sustainable approach. This route involves fewer steps and utilizes readily available starting materials.

Table 2: Hypothetical Comparison of Synthetic Routes

| Metric | Route A (Toluene Oxidation -> ...) | Route B (Nitrile Hydrolysis -> ...) | Route C (Grignard -> ...) | Route D (p-Toluic Acid -> Bromination -> Substitution) |

| Number of Steps | High | Moderate | Moderate | Low |

| Atom Economy | Moderate | Moderate | Low | High |

| PMI | High | Moderate | High | Low |

| E-Factor | High | Moderate | High | Low |

Based on this analysis, Route D presents a more favorable profile in terms of both efficiency and sustainability.

Chemical Reactivity and Mechanistic Investigations of 4 Difluoromethanesulfonylmethyl Benzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in 4-(difluoromethanesulfonylmethyl)benzoic acid is significantly influenced by the electronic properties of its two substituents: the carboxylic acid group (-COOH) and the difluoromethanesulfonylmethyl group (-CH₂SO₂CHF₂). Both groups are electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic attack and, conversely, can activate it towards nucleophilic attack under specific conditions. wikipedia.orgwikipedia.org

In electrophilic aromatic substitution (SEAr), the regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring. wikipedia.org Substituents are broadly classified as either ortho-/para-directing or meta-directing. libretexts.orgstudysmarter.co.uk

Carboxylic Acid Group (-COOH): The carboxyl group is a deactivating, meta-directing group. Its electron-withdrawing nature, a combination of inductive and resonance effects, removes electron density from the aromatic ring, making it less nucleophilic. studysmarter.co.uk This deactivation is most pronounced at the ortho and para positions, which directs incoming electrophiles to the meta position. rsc.org

Difluoromethanesulfonylmethyl Group (-CH₂SO₂CHF₂): This complex substituent is a powerful electron-withdrawing group. The sulfonyl group (-SO₂-) and the difluoromethyl group (-CHF₂) exhibit strong negative inductive effects (-I). The trifluoromethyl group (-CF₃), a related moiety, is recognized as one of the most potent electron-withdrawing groups, primarily through inductive effects. nih.gov By analogy, the difluoromethanesulfonylmethyl group significantly reduces the electron density of the aromatic ring. Such strong deactivators are meta-directing. libretexts.org

Given that the two substituents are in a para arrangement, the remaining two unique positions on the ring (ortho to the -COOH group and meta to the -CH₂SO₂CHF₂ group, and vice versa) are both meta to one deactivating group and ortho to the other. The combined deactivation makes electrophilic substitution challenging.

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -COOH (Carboxylic Acid) | -I, -R (Electron-Withdrawing) | Deactivating | Meta |

| -CH₂SO₂CHF₂ (Difluoromethanesulfonylmethyl) | -I (Strongly Electron-Withdrawing) | Strongly Deactivating | Meta |

The difluoromethanesulfonylmethyl group profoundly impacts the reactivity of the benzene ring.

Electrophilic Aromatic Substitution (SEAr): The potent electron-withdrawing nature of the -CH₂SO₂CHF₂ group, in concert with the deactivating -COOH group, renders the aromatic ring highly electron-deficient. nih.gov This substantial deactivation means that SEAr reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would require extremely harsh conditions to proceed, if they occur at all. masterorganicchemistry.comlibretexts.org The activation energy for the formation of the cationic arenium ion intermediate is significantly increased, slowing the reaction rate dramatically. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings that are highly electron-deficient can undergo nucleophilic aromatic substitution (SNAr), provided a suitable leaving group (like a halide) is present on the ring. wikipedia.orglibretexts.org The presence of strong electron-withdrawing groups, especially at positions ortho or para to the leaving group, is crucial for stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. masterorganicchemistry.comnih.gov While this compound itself does not have a leaving group for a typical SNAr reaction, a derivative, such as 2-chloro-4-(difluoromethanesulfonylmethyl)benzoic acid, would be highly activated for nucleophilic attack at the position bearing the chlorine atom. The difluoromethanesulfonylmethyl group at the para position would effectively stabilize the anionic intermediate via its strong inductive pull. masterorganicchemistry.com

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.

Esterification: Carboxylic acids can be converted to esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com This is an equilibrium-controlled reaction. To achieve high yields, a large excess of the alcohol is often used, or the water formed during the reaction is removed. tcu.edugoogle.com For this compound, the reaction with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 4-(difluoromethanesulfonylmethyl)benzoate. tcu.edu

Amidation: The formation of amides from carboxylic acids and amines is a fundamental transformation. Direct amidation typically requires high temperatures to drive off water. More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride (using thionyl chloride, SOCl₂) or activated by coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.netlibretexts.org Recent methods have also utilized catalysts like titanium tetrafluoride (TiF₄) for direct amidation. rsc.org

| Reaction | Reagents | Product | Typical Conditions |

|---|---|---|---|

| Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 4-(difluoromethanesulfonylmethyl)benzoate | Reflux in excess methanol tcu.edutcu.edu |

| Amidation (via Acid Chloride) | 1. SOCl₂ 2. Aniline (C₆H₅NH₂) | N-phenyl-4-(difluoromethanesulfonylmethyl)benzamide | Step 1: Reflux in SOCl₂. Step 2: Reaction with amine in a suitable solvent. libretexts.org |

| Direct Amidation | Benzylamine, TiF₄ (cat.) | N-benzyl-4-(difluoromethanesulfonylmethyl)benzamide | Reflux in toluene (B28343) rsc.org |

Reduction: Carboxylic acids can be reduced to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. chemguide.co.uklibretexts.org The reaction proceeds through a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an intermediate aldehyde which is immediately further reduced to the primary alcohol. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃/THF), is another effective reagent for this reduction and is often preferred for its greater safety and selectivity. libretexts.org The reduction of this compound with LiAlH₄ would yield [4-(difluoromethanesulfonylmethyl)phenyl]methanol.

Oxidation: The carboxylic acid functional group is already in a high oxidation state and is generally resistant to further oxidation under typical conditions. The aromatic ring itself is also highly deactivated, making it resistant to oxidative processes. However, under very harsh conditions, such as electrochemical oxidation on specialized electrodes like boron-doped diamond (BDD), benzoic acid and its derivatives can be oxidized, often leading to ring-opening and eventual mineralization to CO₂. tue.nltue.nl The oxidation of benzoic acid on BDD electrodes has been shown to proceed through intermediates like 4-hydroxybenzoic acid. tue.nl

Reactions Involving the Difluoromethanesulfonylmethyl Moiety

Specific reactivity data for the difluoromethanesulfonylmethyl group is not widely available, but its reactivity can be inferred from related structures. The moiety consists of three parts: a methylene (B1212753) bridge (-CH₂-), a sulfonyl group (-SO₂-), and a difluoromethyl group (-CHF₂).

Methylene Bridge (-CH₂-): The C-H bonds of the methylene group are benzylic and are also alpha to a strong electron-withdrawing sulfonyl group. This dual activation makes these protons relatively acidic and susceptible to deprotonation by a strong base. The resulting carbanion could then react with various electrophiles. Furthermore, these activated C-H bonds could be targets for radical reactions, such as free-radical halogenation.

Sulfonyl Group (-SO₂-): The sulfonyl group is generally very stable and chemically inert. It does not typically participate in reactions under common organic synthesis conditions.

Difluoromethyl Group (-CHF₂): The C-F bonds in the difluoromethyl group are very strong, making this group highly stable and resistant to chemical transformation. While perfluorinated groups can sometimes be involved in reactions under specific, often harsh, conditions, the -CHF₂ group is expected to be unreactive in most synthetic transformations focused on the other parts of the molecule.

Further experimental studies are required to fully elucidate the specific reactivity and synthetic utility of the difluoromethanesulfonylmethyl moiety.

Transformations at the Sulfonyl Group

The sulfonyl group in compounds analogous to this compound is a versatile functional handle that can undergo a variety of transformations. While the phenylsulfonyl group is generally stable, it can be removed or transformed under specific reaction conditions.

One notable transformation is the reductive desulfonylation. For instance, the phenylsulfonyl group can be cleaved under treatment with magnesium metal in acidic conditions. This process allows for the complete removal of the sulfonyl moiety, yielding the corresponding difluoromethyl-substituted benzoic acid. This transformation is particularly useful in multi-step syntheses where the sulfonyl group is employed as an activating or directing group and is no longer needed in the final product.

Furthermore, the sulfonyl group can be converted into other sulfur-containing functionalities. For example, heteroaryl sulfones can undergo ipso-substitution with nucleophiles to yield sulfinates. In a similar vein, difluoromethyl 2-pyridyl sulfone has been shown to react with nucleophiles like sodium ethanethiolate, leading to the formation of a sulfinate intermediate. unipr.it This intermediate can then be oxidized in a one-pot procedure to afford α,α-difluoroalkyl sulfonates. unipr.it While not directly demonstrated on this compound, these transformations highlight the potential reactivity of its sulfonyl group.

Under basic conditions, the phenylsulfonyl group in certain difluoroalkylation reagents can be selectively cleaved, followed by α-elimination, to generate difluorocarbene. This reactivity underscores the role of the sulfonyl group as a leaving group in facilitating the formation of this highly reactive intermediate.

Reactivity of the Difluoromethylene Bridge

The difluoromethylene (CF2) bridge in this compound is a site of significant chemical reactivity, largely due to the strong electron-withdrawing nature of the adjacent sulfonyl group and the fluorine atoms. This electronic environment facilitates the generation of radical, nucleophilic, and electrophilic species at the difluorinated carbon, making it a valuable synthon in organic chemistry.

The generation of a (phenylsulfonyl)difluoromethyl radical is a key reactive pathway. nih.gov This radical can be produced under various conditions, including photoredox catalysis, and subsequently participates in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org For example, these radicals can add to alkenes and isocyanides, enabling the introduction of the difluoromethyl sulfonyl moiety into a variety of molecular scaffolds. nih.govnih.gov Mechanistic studies have confirmed the involvement of these radical species in many of these transformations. nih.gov

The acidity of the C-H bond in the difluoromethylene bridge is enhanced by the adjacent sulfonyl group, allowing for deprotonation with a suitable base to form a nucleophilic difluoromethyl anion. This anion can then react with various electrophiles. However, the stability of this carbanion can be a challenge, as it may decompose into difluorocarbene. The choice of the aryl group on the sulfone is crucial, with the 2-pyridyl group being particularly effective in stabilizing the anionic intermediate and promoting desired reactivity. nih.gov

Conversely, the difluoromethylene group can also act as an electrophilic center. S-[(phenylsulfonyl)difluoromethyl]sulfonium salts have been developed as electrophilic difluoromethylation reagents. nih.gov These reagents are effective in the difluoromethylation of carbon nucleophiles such as β-ketoesters. nih.gov

The reactivity of the difluoromethylene bridge is summarized in the following table:

| Reactive Species | Generation Method | Key Reactions |

|---|---|---|

| Radical (•CF₂SO₂Ar) | Photoredox Catalysis, Chemical Oxidation | Addition to alkenes and isocyanides |

| Nucleophile (⁻CF₂SO₂Ar) | Deprotonation with a strong base | Reaction with aldehydes and other electrophiles |

| Electrophile ([R₂S-CF₂SO₂Ar]⁺) | Formation of sulfonium (B1226848) salts | Reaction with carbon nucleophiles (e.g., β-ketoesters) |

Reaction Kinetics and Thermodynamic Analyses

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, mechanistic studies of related aryl difluoromethyl sulfones provide some qualitative insights into the factors governing their reactivity.

In nickel-catalyzed cross-coupling reactions, the rate of sulfone activation is a critical factor. chemrxiv.org It has been observed that the reaction rate is influenced by the solvent, the presence of Lewis acidic salts, and the amount of reductant used. chemrxiv.org For instance, the presence of ZnBr₂ can increase the rate of sulfone activation, leading to faster and more selective reactions. chemrxiv.org In some cases, the activation of the sulfone is the rate-limiting step and can compete with the oxidative addition of an aryl halide to the nickel catalyst. chemrxiv.org

The generation of the difluoromethyl radical from difluoromethyl heteroaryl sulfones under photoredox catalysis is a key step in many synthetic transformations. The efficiency of this process is influenced by the structure of the heteroaryl sulfone. Studies on a series of [¹⁸F]difluoromethyl heteroaryl-sulfones have shown that both electron-donating and electron-withdrawing substituents on the heteroaryl ring can have a negative effect on the reactivity in C-H ¹⁸F-difluoromethylation reactions. researchgate.net The reduction potentials of these sulfone reagents are a key parameter influencing their ability to be reduced by the photoexcited catalyst to generate the desired radical species. rsc.org

The cleavage of the C-S bond is a fundamental step in many reactions of aryl difluoromethyl sulfones. The thermodynamics of C-S bond cleavage are influenced by the nature of the substituents on the sulfur and carbon atoms. In the context of enzymatic reactions, the reductive cleavage of sulfones has been studied, highlighting the high reduction potential required for this transformation. rsc.org Computational studies on related systems can provide valuable thermodynamic data, such as bond dissociation energies, which are crucial for understanding the feasibility of radical-based transformations.

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Considerations |

|---|---|---|

| Nickel-Catalyzed Cross-Coupling | Solvent, Lewis acids, reductant concentration, ligand structure | Relative rates of sulfone activation and oxidative addition |

| Photoredox-Catalyzed Radical Generation | Photocatalyst, light intensity, substrate reduction potential | Redox potentials of the sulfone and photocatalyst |

| C-S Bond Cleavage | Reductant strength, temperature, catalyst | C-S bond dissociation energy |

Exploration of Novel Reaction Pathways and Catalysis

Recent research has focused on developing novel catalytic methods to harness the reactivity of the difluoromethanesulfonyl group. These efforts have largely centered on photoredox and transition-metal catalysis, which offer mild and efficient routes to generate reactive intermediates.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the generation of (phenylsulfonyl)difluoromethyl radicals from precursors like this compound. researchgate.net In a typical catalytic cycle, a photosensitizer absorbs visible light and enters an excited state. This excited state can then engage in a single-electron transfer (SET) with the sulfone, leading to the formation of a radical anion which fragments to release the desired difluoromethyl radical and a sulfinate anion. researchgate.net This radical can then participate in various synthetic transformations. The versatility of this approach has been demonstrated in the C-H difluoromethylation of heteroarenes. researchgate.net

Dual Catalysis: The combination of photoredox and nickel catalysis has also been explored, offering synergistic reactivity. In such systems, the photocatalyst can generate the difluoromethyl radical, which is then intercepted by a nickel catalyst in its catalytic cycle. This dual catalytic approach allows for the development of novel cross-coupling reactions under mild conditions.

The following table summarizes some of the novel catalytic approaches for the activation of the difluoromethanesulfonylmethyl group:

| Catalytic System | Reactive Intermediate | Exemplary Transformation |

|---|---|---|

| Visible-Light Photoredox Catalysis | Difluoromethyl Radical | C-H Difluoromethylation of Heteroarenes |

| Nickel Catalysis | Difluoromethyl Radical/Organonickel Species | Cross-coupling with Aryl Halides |

| Dual Photoredox/Nickel Catalysis | Difluoromethyl Radical/Organonickel Species | Reductive Cross-Coupling Reactions |

These emerging catalytic strategies are expanding the synthetic utility of compounds like this compound, enabling the development of more efficient and selective methods for the introduction of the valuable difluoromethanesulfonylmethyl moiety into complex molecules.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and molecular geometry of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and the stable arrangement of atoms. For a molecule like 4-(Difluoromethanesulfonylmethyl)benzoic acid, methods such as B3LYP with a basis set like 6-311G(d,p) would be employed to optimize the molecular geometry and calculate various electronic properties. researchgate.netdntb.gov.ua

Prediction of Spectroscopic Parameters (Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be compared with experimental data for structure validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net For analogous compounds, theoretical calculations have shown good correlation with experimental data. For instance, in a study on a sulfonamide-Schiff base derivative, the computational ¹H NMR shift for the azomethine group was 8.60 ppm, closely matching the experimental value of 8.40 ppm. nih.gov

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretches, bends, and torsions. For example, in the computational analysis of 4-(carboxyamino)-benzoic acid, the C-N stretching vibration is typically found in the 1400-1200 cm⁻¹ region. researchgate.net

Table 1: Illustrative Predicted Spectroscopic Data for Analogous Compounds

| Parameter | Computational Method | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H NMR Shift (Azomethine) | B3LYP/6-311G+(d,p) | 8.60 ppm | 8.40 ppm |

| ¹³C NMR Shift (Azomethine) | B3LYP/6-311G+(d,p) | 147.63 ppm | 191.23 ppm |

Note: The data in this table is for analogous compounds and not for this compound.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.commalayajournal.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. malayajournal.org

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich benzoic acid ring, while the LUMO may be distributed over the electron-withdrawing difluoromethanesulfonylmethyl group. The HOMO-LUMO energy gap can be used to calculate various reactivity indices such as electronegativity, chemical hardness, and electrophilicity, which provide a quantitative measure of the molecule's reactivity.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. By systematically rotating the rotatable bonds, a potential energy surface (PES) can be mapped to identify the low-energy conformers. For similar molecules, conformational analyses have been performed by varying torsion angles in increments and minimizing the energy of each generated conformer. nih.gov For instance, in a study of a related difluorobenzamide motif, a preferential conformation was identified with a specific torsion angle value of -27°. nih.gov For this compound, key torsional angles would include the C-C bond between the benzoic acid and the methyl group, and the C-S bond.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules in a solvent over time. nih.govnih.gov These simulations provide insights into how the molecule interacts with its environment, its conformational changes, and its solvation properties. For related alkylsulfonic acids, MD simulations have been used to determine thermodynamic, structural, and transport properties, including density, heat of vaporization, and diffusion coefficients. nih.gov An MD simulation of this compound in a solvent like water or DMSO would reveal information about hydrogen bonding interactions and the stability of different conformers in solution. ucl.ac.uk

Reaction Mechanism Elucidation through Transition State Theory and Energy Profile Calculations

Theoretical calculations can be used to elucidate reaction mechanisms by identifying transition states and calculating the activation energies. By mapping the energy profile of a reaction pathway, the feasibility of a proposed mechanism can be assessed. For reactions involving benzoic acid derivatives, computational studies can model the reaction coordinates and determine the structures of intermediates and transition states. This approach is invaluable for understanding synthetic pathways and predicting reaction outcomes.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of a compound based on its molecular structure. nih.gov For a series of benzoic acids, 4D-QSAR methods have been utilized to identify molecular motifs that contribute to specific activities. nih.gov In a QSAR/QSPR study involving this compound, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated and correlated with a specific activity or property to develop a predictive model.

Mechanistic Insights into Molecular and Biological Interactions

Investigation of Non-Covalent Interactions and Supramolecular Assembly

Detailed experimental studies focusing specifically on the non-covalent interactions and supramolecular assembly of 4-(difluoromethanesulfonylmethyl)benzoic acid are not extensively available in publicly accessible literature. However, based on the fundamental principles of supramolecular chemistry and studies of analogous benzoic acid derivatives, a theoretical framework for its behavior can be constructed.

The structure of this compound, featuring a carboxylic acid group and a difluoromethanesulfonylmethyl substituent, suggests a high propensity for forming robust non-covalent interactions. The carboxylic acid moiety is a classic functional group for establishing strong and directional hydrogen bonds. It is anticipated that in the solid state, molecules of this compound would form hydrogen-bonded dimers, a common motif for carboxylic acids, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule.

Ligand-Receptor Binding Studies (Excluding Clinical Efficacy)

Specific ligand-receptor binding studies for this compound are not prominently reported in the current body of scientific literature. The investigation into its direct interactions with specific biological receptors remains a relatively unexplored area.

Molecular Docking and Binding Affinity Predictions

In the absence of direct experimental data, computational methods such as molecular docking serve as a valuable tool to predict the potential binding of this compound to various protein targets. While no specific docking studies for this compound have been published, research on other benzoic acid derivatives provides a methodological precedent. nih.govresearchgate.net Such studies typically involve the in silico screening of a compound against a library of protein structures, particularly those with well-defined binding pockets.

For this compound, potential targets for docking studies could be selected based on the known activities of structurally similar molecules. The predicted binding affinity, often expressed as a docking score or estimated binding energy, would provide a preliminary indication of the strength of the interaction. The analysis of the docked pose would reveal the specific amino acid residues involved in the interaction, highlighting the roles of hydrogen bonding, hydrophobic interactions, and other non-covalent forces. For instance, the carboxylic acid group would be expected to form key hydrogen bonds with polar residues, while the benzene (B151609) ring could engage in hydrophobic or π-stacking interactions.

Mechanistic Aspects of Enzyme Inhibition or Activation

The potential for this compound to act as an enzyme inhibitor or activator is an area that warrants investigation. The benzoic acid scaffold is present in numerous known enzyme inhibitors. nih.gov The specific nature of the difluoromethanesulfonylmethyl substituent would likely play a crucial role in determining its inhibitory or activatory profile.

Should this compound be identified as an enzyme modulator, mechanistic studies would aim to elucidate the mode of action. This could involve determining whether the inhibition is competitive, non-competitive, or uncompetitive, which provides insights into whether the compound binds to the enzyme's active site or an allosteric site. The sulfonyl group, present in many known inhibitors, could be a key pharmacophoric feature, potentially interacting with residues in an enzyme's active site. Without specific experimental data, any discussion on the mechanistic aspects of enzyme modulation by this compound remains speculative.

Interaction with Biological Macromolecules at a Molecular Level

Direct experimental evidence detailing the interaction of this compound with biological macromolecules such as proteins and nucleic acids is currently lacking. However, insights can be drawn from studies on related compounds.

Benzoic acid and its derivatives are known to interact with proteins, with human serum albumin (HSA) being a common model for such studies. nih.govacs.org These interactions are typically driven by a combination of hydrogen bonds and van der Waals forces. nih.govacs.org It can be hypothesized that the benzoic acid portion of this compound would facilitate similar interactions with proteins. The carboxylic acid group could form hydrogen bonds with polar amino acid residues, while the aromatic ring could participate in hydrophobic and π-stacking interactions within protein binding pockets.

The influence of the difluoromethanesulfonylmethyl group on macromolecular interactions is less predictable without specific data. However, studies on perfluoroalkyl acids (PFAAs) have demonstrated their ability to bind to DNA, with the mode of interaction potentially involving intercalation or groove binding. nih.gov The presence of fluorine atoms and a sulfonate group in some PFAAs was found to enhance DNA binding affinity. nih.gov This suggests that the difluoromethanesulfonylmethyl moiety in this compound might influence its interaction with nucleic acids, although this remains a hypothetical assertion requiring experimental validation.

Studies on Cellular Pathways and Molecular Targets (Pre-clinical, Non-Clinical)

There is a notable absence of published pre-clinical or non-clinical studies specifically investigating the effects of this compound on cellular pathways and its molecular targets. However, research into structurally related sulfonyl-containing benzoic acid derivatives offers a glimpse into potential, though unconfirmed, areas of biological activity.

For instance, various sulfonamido and sulfamoyl-benzamide derivatives have been synthesized and evaluated for their therapeutic potential. nih.govnih.gov Some of these compounds have been identified as antagonists for receptors like P2Y14R, which is implicated in inflammatory processes, suggesting a potential anti-inflammatory role. nih.gov Others have shown inhibitory activity against enzymes such as human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in a range of physiological and pathological processes. nih.gov

These findings in related compound classes suggest that this compound, by virtue of its sulfonyl and benzoic acid moieties, could potentially interact with similar biological targets. It is conceivable that this compound could modulate signaling pathways involved in inflammation or other cellular processes. However, it must be emphasized that this is speculative and requires rigorous experimental investigation to identify any specific molecular targets and to elucidate its effects on cellular pathways.

Future Research Directions and Translational Potential

Emerging Synthetic Methodologies and Sustainable Production

The future synthesis of 4-(Difluoromethanesulfonylmethyl)benzoic acid and its analogs will likely benefit from advancements in organofluorine chemistry. mdpi.com Traditional methods for creating carbon-fluorine bonds often require harsh conditions and specialized reagents. rsc.org Modern synthetic strategies, however, are increasingly focused on efficiency and sustainability. researchgate.net

Emerging methodologies could involve the direct difluoromethylation or difluoromethanesulfonylation of precursor molecules. For instance, the development of novel reagents that can introduce the SCF₂H or a related functional group could provide more direct and higher-yielding pathways. academie-sciences.fr Research into photoredox catalysis may also offer milder and more selective methods for constructing the key C-S and C-F bonds. acs.org

Table 1: Potential Synthetic Approaches for Sustainable Production

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Photoredox Catalysis | Mild reaction conditions, high selectivity, use of visible light as a renewable energy source. acs.org | Development of specific photocatalysts for difluoromethylsulfonyl group installation. |

| Flow Chemistry | Enhanced safety, improved scalability, waste minimization, precise control over reaction parameters. acs.org | Optimization of flow reactor setups for multistep syntheses of the target compound. |

| Biocatalysis | High stereo- and regioselectivity, use of renewable resources, biodegradable catalysts (enzymes). | Identification and engineering of enzymes capable of forming C-F or C-S bonds. |

| C-H Activation | Direct functionalization of simple precursors, reduced number of synthetic steps, atom economy. academie-sciences.fr | Designing catalytic systems for the selective C-H difluoromethanesulfonylation of toluene (B28343) derivatives. |

Advanced Characterization Techniques and Computational Approaches

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and guiding the design of new applications. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for structural confirmation, advanced methods can provide deeper insights. rroij.com

Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can elucidate complex structural details and spatial relationships between atoms. ijpsjournal.com For solid-state characterization, X-ray diffraction (XRD) could determine the crystalline structure and intermolecular interactions, which are vital for materials science applications. researchgate.net Spectroscopic methods such as Raman spectroscopy can offer complementary information about molecular vibrations, which is particularly useful for analyzing the sulfonyl group. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool. researchgate.net DFT calculations can be used to:

Optimize the molecular geometry.

Predict spectroscopic data (IR, Raman, NMR) to aid in experimental characterization. nih.govtandfonline.com

Determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are important for understanding reactivity and potential applications in electronics. tandfonline.com

Analyze the molecular electrostatic potential (MEP) to identify regions susceptible to electrophilic or nucleophilic attack.

These computational approaches, when used in conjunction with experimental data, can accelerate the research and development cycle for new derivatives and applications. nih.gov

Exploration of Novel Applications in Interdisciplinary Fields

The distinct structural features of this compound suggest potential utility in several interdisciplinary fields. Organofluorine compounds are integral to pharmaceuticals, agrochemicals, and materials science. wikipedia.orgnih.gov

Medicinal Chemistry: The benzoic acid moiety is a common scaffold in drug design. preprints.orgnih.gov The difluoromethanesulfonylmethyl group can act as a bioisostere for other functional groups, potentially improving metabolic stability, cell membrane permeability, and binding affinity to biological targets. Future research could explore its potential as an inhibitor for specific enzymes or as a building block for new therapeutic agents. nih.gov

Agrochemicals: Fluorinated compounds are prominent in modern herbicides and pesticides. beilstein-journals.org The unique electronic properties conferred by the difluoromethylsulfonyl group could be exploited to design new active ingredients with enhanced efficacy or novel modes of action.

Materials Science: Functionalized benzoic acids can be used as building blocks for polymers, metal-organic frameworks (MOFs), and liquid crystals. nih.govresearchgate.net The presence of fluorine can impart desirable properties such as thermal stability, hydrophobicity, and specific electronic characteristics. researchgate.net This could lead to applications in advanced materials, including fluoropolymers with specialized properties for electronics or coatings. researchgate.net

Design and Synthesis of Next-Generation Derivatives with Enhanced Properties

Systematic structural modification of this compound could lead to next-generation derivatives with tailored and enhanced properties. Research in this area would focus on strategic functionalization to optimize the molecule for specific applications.

Table 2: Strategies for Derivative Synthesis

| Modification Site | Target Functional Groups | Potential Property Enhancement | Example Application Area |

|---|---|---|---|

| Benzoic Acid Ring | Introduction of -NH₂, -OH, -NO₂, -Cl, -Br | Altered electronic properties, improved binding interactions, new polymerization sites. | Medicinal Chemistry, Materials Science researchgate.net |

| Carboxylic Acid Group | Conversion to esters, amides, or acyl halides | Improved bioavailability, creation of prodrugs, building blocks for polymer synthesis. | Pharmaceuticals, Polymer Chemistry |

| Sulfonyl Moiety | Variation of the alkyl or aryl group attached to the sulfur | Fine-tuning of steric and electronic properties. | Agrochemicals, Catalysis |

For example, synthesizing a library of amide derivatives by reacting the carboxylic acid with various amines could yield compounds with diverse biological activities. acs.org Similarly, introducing additional substituents onto the aromatic ring could modulate the compound's electronic properties for use in organic electronic devices. researchgate.net The goal of these synthetic efforts is to establish clear structure-activity relationships (SAR) that can guide the rational design of molecules with superior performance. nih.gov

Overcoming Synthetic Challenges and Scalability for Research Purposes

While emerging methodologies offer promise, the synthesis of complex organofluorine compounds often presents significant challenges. beilstein-journals.org The introduction of the difluoromethanesulfonylmethyl group can be difficult, and the stability of intermediates may be a concern. A key area of future research will be the development of robust and reliable synthetic protocols that can be easily implemented.

Scalability is another critical hurdle. A synthetic route that is effective on a laboratory scale (milligrams to grams) may not be viable for producing the larger quantities needed for extensive biological testing or materials characterization. Overcoming these challenges will require:

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize byproducts.

Reagent Development: Creating more efficient and cost-effective reagents for fluoroalkylation. acs.orgresearchgate.net

Flow Chemistry Implementation: Utilizing continuous flow reactors can often improve safety, efficiency, and scalability compared to traditional batch processes. acs.org

Addressing these synthetic and scalability issues is essential to ensure that this compound and its derivatives can be produced in sufficient quantities to enable thorough investigation and unlock their full translational potential.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Anhydrous hydrogen fluoride (aHF) |

| Fluorspar (Calcium fluoride) |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-(Difluoromethanesulfonylmethyl)benzoic acid?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid scaffold. A plausible route includes:

Sulfonylation : Introduce the difluoromethanesulfonyl group via nucleophilic substitution using difluoromethanesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, with a base like triethylamine) .

Methylation : Attach the methylene linker using a Friedel-Crafts alkylation or Mitsunobu reaction, depending on steric and electronic factors .

Carboxylic Acid Protection/Deprotection : Use tert-butyl esters for protection during harsh reactions, followed by acidic hydrolysis (e.g., TFA/DCM) .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. Fluorine-19 NMR is essential for verifying difluoromethanesulfonyl groups .

- X-ray Crystallography : Single-crystal diffraction (using SHELXTL or WinGX ) resolves bond lengths and angles. For example, similar benzoic acid derivatives show C–S bond lengths of ~1.76 Å and S–O distances of ~1.43 Å .

- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictions between experimental crystallographic data and computational structural models?

- Methodological Answer :

Refinement Tools : Use SHELXL for least-squares refinement to minimize R-factors. Compare experimental data (e.g., bond angles) with density functional theory (DFT)-optimized geometries .

Twinned Data Handling : For imperfect crystals, employ SHELXE to deconvolute overlapping reflections and improve model accuracy .

Validation Software : Cross-check with PLATON or Mercury to detect outliers in thermal parameters or hydrogen bonding .

- Case Study : A study on 4-(diphenylphosphanyl)benzoic acid resolved discrepancies by refining disorder models and validating against Hirshfeld surfaces .

Q. What strategies optimize reaction yields in multi-step syntheses of fluorinated benzoic acid derivatives?

- Methodological Answer :

- Stepwise Optimization :

Temperature Control : Lower temperatures (–20°C) reduce side reactions during sulfonylation .

Catalyst Screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in aryl-fluorine bond formation .

- Yield Data : For analogous compounds, yields increased from 45% to 72% by replacing THF with DMF as the solvent .

- Statistical Design : Use response surface methodology (RSM) to model interactions between variables (e.g., reagent stoichiometry, time) .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Parameters include a grid box size of 25 ų and Lamarckian genetic algorithms .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

- Validation : Compare predicted IC₅₀ values with experimental enzyme inhibition assays (e.g., fluorometric assays for proteases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.